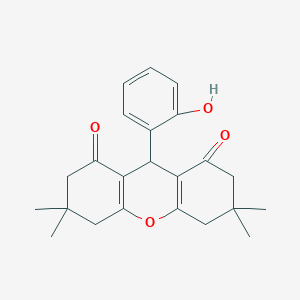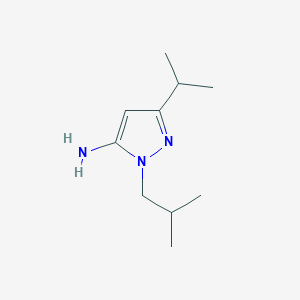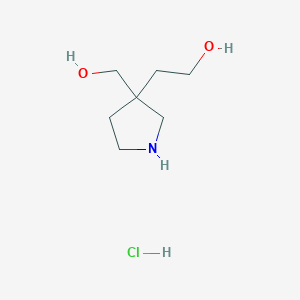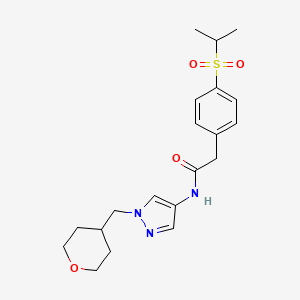![molecular formula C24H21NO4 B2811346 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid CAS No. 1342267-56-4](/img/structure/B2811346.png)
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid” is a chemical compound with the empirical formula C21H23NO4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(NC(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This string represents the connectivity and orientation of atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.41 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Overview of Carboxylic Acid Derivatives in Biological Activity
Natural carboxylic acids, including benzoic acid derivatives, are recognized for their biological activity, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activities of these compounds, such as the number of hydroxyl groups and conjugated bonds, significantly influence their bioactivity. For instance, rosmarinic acid has been identified for its high antioxidant activity, whereas the antimicrobial properties vary depending on the microbial strain and experimental conditions. The presence of hydroxyl groups in these compounds influences their cytotoxic potential by affecting intermolecular interactions (Godlewska-Żyłkiewicz et al., 2020).
Antimicrobial and Anticancer Properties of Organotin(IV) Complexes
Organotin(IV) complexes, including those derived from carboxylic acids like benzoic acid, have shown significant antimicrobial and anticancer activities. The activity is affected by the nature of the ligand, the organic groups attached to the tin, and the compound's structure. For instance, triorganotin(IV) complexes are generally more active compared to diorganotin(IV) complexes, possibly due to the toxicity associated with the number of organic groups attached to tin. This suggests the potential of organotin(IV) complexes in developing new pharmacological agents with enhanced bioactivity (Iqbal, Ali, & Shahzadi, 2015).
Role of Benzoic Acid in Modulating Gut Functions
Benzoic acid, widely used as a preservative in foods and feeds, has been shown to positively affect gut functions, including digestion, absorption, and barrier functions. Appropriate levels of benzoic acid can improve gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, highlighting its beneficial role in promoting growth and health (Mao, Yang, Chen, Yu, & He, 2019).
Impact on Anticorrosive Materials
Quinoline derivatives, which share structural similarities with benzoic acid derivatives, have been extensively studied for their anticorrosive properties. These compounds show effective corrosion inhibition due to the presence of high electron density and the ability to form stable chelating complexes with metallic surfaces. This suggests the potential of benzoic acid derivatives in developing effective anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)17-8-2-1-7-16(17)13-14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJNOJAPQAIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)


![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)
![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)


![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)